N-Tetradecyl-D-gluconamide
Overview
Description
N-Tetradecyl-D-gluconamide is a chemical compound with the molecular formula C20H41NO6. It is an amide derivative of D-gluconic acid, where the amide group is substituted with a tetradecyl (C14) alkyl chain. This compound is known for its amphiphilic properties, making it useful in various applications, including surfactants and detergents .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Tetradecyl-D-gluconamide can be synthesized through the aminolysis of D-gluconolactone with tetradecylamine. The reaction typically involves the following steps:
Starting Materials: D-gluconolactone and tetradecylamine.
Reaction Conditions: The reaction is carried out in the presence of a solvent, such as water, under mild heating conditions.
Mechanosynthesis: An alternative method involves mechanosynthesis, where the reactants are ground together in the presence of a small amount of water, leading to a high yield of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to mix D-gluconolactone and tetradecylamine.
Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.
Purification: Purifying the product through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
N-Tetradecyl-D-gluconamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces substituted amides.
Scientific Research Applications
N-Tetradecyl-D-gluconamide has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Studied for its potential as a biodegradable surfactant.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and personal care products due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of N-Tetradecyl-D-gluconamide involves its interaction with lipid membranes due to its amphiphilic structure. The tetradecyl chain interacts with hydrophobic regions, while the gluconamide head interacts with hydrophilic regions. This interaction can disrupt microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N-Dodecyl-D-gluconamide: Similar structure but with a shorter alkyl chain (C12).
N-Hexadecyl-D-gluconamide: Similar structure but with a longer alkyl chain (C16).
N-Octadecyl-D-gluconamide: Similar structure but with an even longer alkyl chain (C18).
Uniqueness
N-Tetradecyl-D-gluconamide is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic interactions.
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-tetradecylhexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-20(27)19(26)18(25)17(24)16(23)15-22/h16-19,22-26H,2-15H2,1H3,(H,21,27)/t16-,17-,18+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDMIHIBQDGSFG-AKHDSKFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18375-64-9 | |
Record name | N-Tetradecyl-D-gluconamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18375-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Tetradecyl-D-gluconamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018375649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-tetradecyl-D-gluconamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.401 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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